Methyl 4-aminobenzenesulfonate
Description
Structurally, it consists of a benzene ring substituted with an amino group (–NH₂) at the para position and a methyl ester sulfonate group (–SO₃CH₃) (Figure 1). This compound is part of the broader class of aromatic sulfonates, which are characterized by their sulfonic acid or sulfonate ester functional groups.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 4-aminobenzenesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |
InChI Key |
QIJOHVUUUWKJBT-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Solubility : The methyl ester group reduces water solubility compared to the free sulfonic acid (4-ABS), which is highly polar and water-soluble .
- Reactivity: The amino group enables electrophilic substitution reactions, while the sulfonate ester group may participate in nucleophilic substitutions.
Comparison with Similar Compounds
4-Aminobenzenesulfonic Acid (4-ABS)
Structural Differences : Lacks the methyl ester group; exists as a sulfonic acid (–SO₃H).
Key Comparisons :
- Biodegradability: 4-ABS is degraded by bacteria such as Hydrogenophaga intermedia via a conserved sad operon, leading to deamination to 4-sulfocatechol . Methyl 4-aminobenzenesulfonate’s ester group may hinder this pathway due to reduced solubility and altered enzyme recognition.
- Acidity : The sulfonic acid (pKa ~1) is significantly more acidic than the methyl ester (pKa ~neutral), affecting its reactivity in catalysis .
- Environmental Impact : 4-ABS is a recalcitrant pollutant in textile wastewater, whereas the methyl ester’s persistence is undocumented but likely higher due to reduced microbial accessibility .
p-Toluenesulfonate (PTSA)
Structural Differences: Contains a methyl group (–CH₃) instead of an amino group (–NH₂) at the para position. Key Comparisons:
- Chromatographic Behavior: PTSA elutes earlier than 4-ABS in ion-pair chromatography due to lower polarity . This compound may exhibit intermediate retention times.
- Applications: PTSA is widely used as a catalyst (e.g., in Mannich reactions), whereas this compound’s amino group could enable unique catalytic or coordination properties .
Diisopropylammonium 4-Aminobenzenesulfonate
Structural Differences : A salt form combining 4-ABS with diisopropylamine.
Key Comparisons :
- Solubility: Forms a crystalline salt with enhanced stability, linked via N–H⋯O hydrogen bonds . This compound lacks ionic character, reducing its crystalline network-forming ability.
- Synthesis : The salt is synthesized via acid-base neutralization, while the methyl ester would require esterification of 4-ABS .
Benzenesulfonate Derivatives (e.g., 3-Nitrobenzenesulfonate)
Structural Differences: Substituted with a nitro group (–NO₂) instead of an amino group. Key Comparisons:
- Electron Effects: The amino group in this compound is electron-donating, activating the ring for electrophilic substitution, whereas nitro groups are electron-withdrawing .
- Detection Limits : In ion-pair chromatography, 3-nitrobenzenesulfonate has a detection limit of 3.2 μg, compared to 3.9 μg for 4-ABS .
Data Table: Comparative Properties of Sulfonates
Research Findings and Insights
- Catalytic Use : Aluminum 4-ABS acts as a Lewis acid catalyst in Mannich reactions; the methyl ester’s reduced acidity may limit similar applications .
- Structural Modifications : Introducing methyl groups to sulfonates alters hydrophobicity and reactivity, impacting environmental fate and synthetic utility .
Q & A
Q. What are the standard synthesis and crystallization protocols for Methyl 4-aminobenzenesulfonate?
this compound can be synthesized by neutralizing sulfanilic acid with a stoichiometric amine (e.g., diisopropylamine) in aqueous solution. After stirring, slow evaporation yields plate-like crystals. For example, diisopropylammonium 4-aminobenzenesulfonate was synthesized by reacting sulfanilic acid (11.87 g, 0.068 mol) with diisopropylamine (7.00 g, 0.069 mol) in a 1:1 molar ratio. Crystallization occurs over one week via slow evaporation, producing colorless crystals . Refinement of crystal structures typically involves X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and data processing using software like CrysAlis PRO .
Q. How is the crystal structure of this compound determined, and what are its key hydrogen-bonding interactions?
Crystal structures are resolved via single-crystal X-ray diffraction. For example, the title compound forms a 3D network via N–H⋯O and C–H⋯O hydrogen bonds. Key geometric parameters include N–H distances of 0.86–0.90 Å and H⋯O interactions at ~2.1 Å. The space group is monoclinic with unit cell parameters Å, Å, Å, and β = 105.806(5)° . Refinement uses SHELXL97 and restraints for anisotropic displacement parameters .
Q. What experimental precautions are critical for handling sulfonate derivatives like this compound?
Avoid inhalation, skin contact, and ingestion. Use gloves, protective eyewear, and fume hoods. Safety protocols include immediate rinsing with water upon exposure and disposal via approved chemical waste channels .
Advanced Research Questions
Q. How do methodological discrepancies in crystallographic refinement affect structural interpretations?
Refinement based on versus can lead to statistically larger -factors. For instance, weighted -factors () may double when using due to negative intensity corrections. Consistency requires applying constraints (e.g., N–H bond lengths fixed at 0.86–0.90 Å) and validating results with software like PLATON or Mercury .
Q. What genomic insights explain microbial degradation of 4-aminobenzenesulfonate?
Hydrogenophaga intermedia PBC degrades 4-aminobenzenesulfonate via two genomic clusters. The sad operon encodes a deaminating dioxygenase, converting the compound to 4-sulfocatechol. Comparative genomics reveals conservation of sad across Hydrogenophaga strains, suggesting evolutionary adaptation to xenobiotic degradation . Catabolic genes for downstream intermediates (e.g., 4-sulfocatechol 3,4-dioxygenase) are strain-specific .
Q. What analytical methods quantify sulfonated compounds in environmental samples?
Reversed-phase ion-pair chromatography with tetramethylene-oxide as an organic modifier and UV detection (λ = 254 nm) achieves detection limits of 0.02–0.03 µg/mL. Calibration curves for 4-aminobenzenesulfonate follow () .
Q. How do hydrogen-bonding networks influence the physicochemical properties of sulfonate salts?
Extended N–H⋯O chains enhance thermal stability and solubility. For example, diisopropylammonium 4-aminobenzenesulfonate exhibits a melting point >200°C due to its 3D hydrogen-bonded framework. Computational modeling (e.g., DFT) can predict bond angles and charge distribution .
Q. What catalytic applications does this compound have in organic synthesis?
Aluminium 4-aminobenzenesulfonate catalyzes Mannich reactions, enabling one-pot synthesis of β-amino ketones. For example, acetophenone, benzaldehyde, and aniline react at 80°C in ethanol with 85% yield. The sulfonate group acts as a Lewis acid, stabilizing transition states .
Methodological Recommendations
- Data Reporting : Include raw crystallographic data (e.g., CIF files) in appendices, with processed data (hydrogen-bond geometries, -factors) in the main text .
- Contradiction Resolution : Cross-validate structural data using multiple refinement algorithms (e.g., SHELXL vs. SIR92) and check for systematic errors in diffraction experiments .
- Biodegradation Studies : Use genomic sequencing (e.g., Nanopore long-read) to map operons and validate enzyme activity via knockout mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
